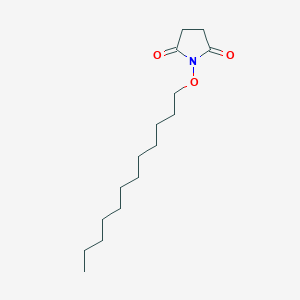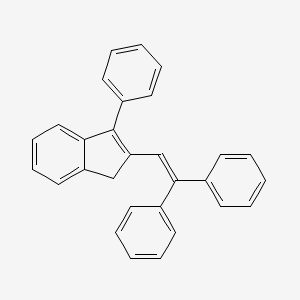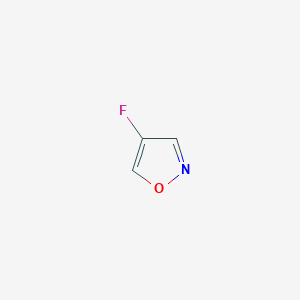
4-Fluoroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroisoxazole is a fluorinated derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 4-fluoroisoxazole can be achieved through several methods. One common approach involves the use of Selectfluor™ as a fluorinating agent. This method allows for the preparation and characterization of this compound through one-pot and multi-step processes . Another method involves the aromatization of 4-fluoro-4-nitroisoxazolines, which results in the elimination of nitrous acid under basic conditions . These synthetic routes provide efficient ways to produce this compound with high yields.
Chemical Reactions Analysis
4-Fluoroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the fluorine substituent, leading to the formation of other isoxazole derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicine: This compound derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Mechanism of Action
The mechanism of action of 4-fluoroisoxazole involves its interaction with specific molecular targets and pathways. For example, fluorinated isoxazole derivatives have been shown to inhibit certain enzymes, leading to their potential use as therapeutic agents . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Fluoroisoxazole can be compared with other fluorinated heterocycles, such as:
4-Fluoropyrazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
2-Fluoro-1,3-dicarbonyl compounds: These compounds also contain a fluorine atom and are used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of fluorine and isoxazole moieties, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C3H2FNO |
|---|---|
Molecular Weight |
87.05 g/mol |
IUPAC Name |
4-fluoro-1,2-oxazole |
InChI |
InChI=1S/C3H2FNO/c4-3-1-5-6-2-3/h1-2H |
InChI Key |
WLAWZTJRKADHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
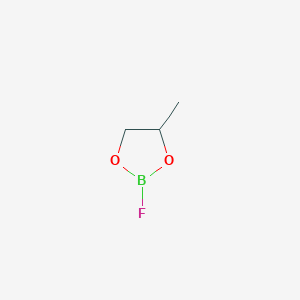
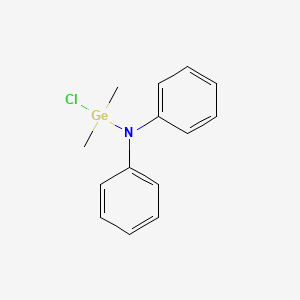
![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

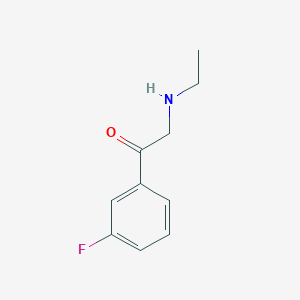
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
